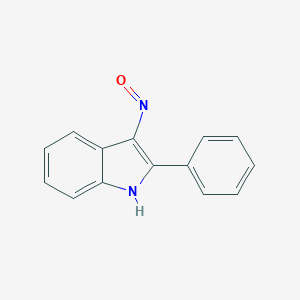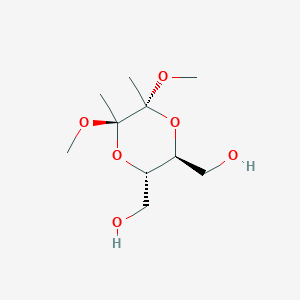![molecular formula C16H10BrCl2N3O2S B187107 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide CAS No. 5109-19-3](/img/structure/B187107.png)
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to induce apoptosis, which is a programmed cell death that occurs in response to various stimuli.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide in lab experiments include its potential application in various fields, its ability to inhibit the activity of various enzymes and proteins, and its ability to induce apoptosis. However, the limitations of using this compound in lab experiments include the need for further studies to determine its toxicity and safety profile.
Zukünftige Richtungen
There are several future directions for the study of 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide. These include further studies to determine its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Future studies may also focus on the development of new derivatives of this compound with improved efficacy and safety profiles. Additionally, further studies may be conducted to determine the mechanism of action of this compound and its potential interactions with other drugs.
In conclusion, 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide involves the reaction of 2-amino-5-(2-bromophenyl)-1,3,4-oxadiazole with 3,4-dichlorobenzoyl chloride in the presence of potassium carbonate and dimethylformamide. The resulting compound is then treated with thiourea in the presence of sodium ethoxide to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide has been extensively studied for its potential application in various fields. It has been found to exhibit antimicrobial, antitumor, anti-inflammatory, and analgesic activities. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
5109-19-3 |
|---|---|
Produktname |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Molekularformel |
C16H10BrCl2N3O2S |
Molekulargewicht |
459.1 g/mol |
IUPAC-Name |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H10BrCl2N3O2S/c17-11-4-2-1-3-10(11)15-21-22-16(24-15)25-8-14(23)20-9-5-6-12(18)13(19)7-9/h1-7H,8H2,(H,20,23) |
InChI-Schlüssel |
HZBZFDCZECTEOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



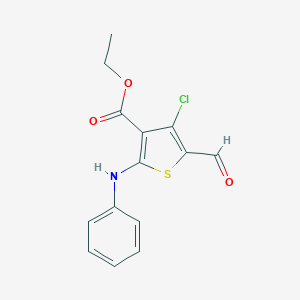
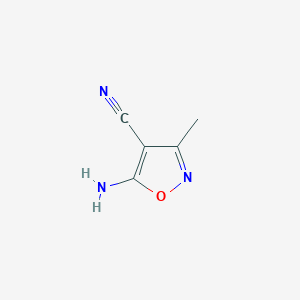
![4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187028.png)
![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)
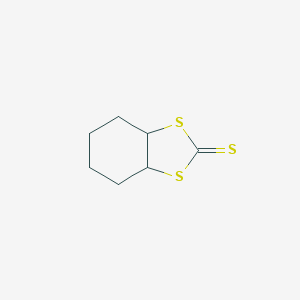
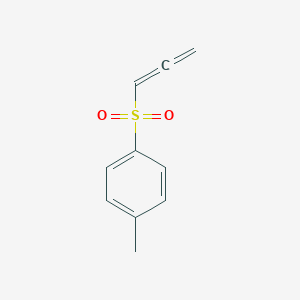
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)

